molecular formula C17H21F3N4O3 B2454084 Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate CAS No. 2411336-36-0

Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate

Cat. No. B2454084
CAS RN: 2411336-36-0
M. Wt: 386.375
InChI Key: CXBWPYNLWBZYAM-VOTSOKGWSA-N
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Description

“Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The compound also contains a triazole moiety, which is a nitrogenous heterocyclic compound containing two carbon and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The triazole moiety is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Future Directions

The future directions for this compound could involve further studies towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could help in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases.

properties

IUPAC Name

methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3/c1-27-15(26)7-6-14(25)23-8-2-3-11(9-23)16-22-21-13-5-4-12(10-24(13)16)17(18,19)20/h6-7,11-12H,2-5,8-10H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWPYNLWBZYAM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCCC(C1)C2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCCC(C1)C2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146076856

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